molecular formula C11H14N2 B1609035 N-(Dimethylaminomethyl)-indole CAS No. 5379-79-3

N-(Dimethylaminomethyl)-indole

Cat. No. B1609035
Key on ui cas rn: 5379-79-3
M. Wt: 174.24 g/mol
InChI Key: YIMPWIJIKJBRDM-UHFFFAOYSA-N
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Patent
US08410075B2

Procedure details

Formaldehyde (37% in water, 0.19 mL, 2.6 mmol) was added to cooled (ice/water bath) aqueous dimethylamine (40% in water, 0.32 mL, 2.6 mmol). The mixture was stirred for 10 min and then indole 31 (0.3 g, 2.6 mmol) was added. The suspension was stirred for 1 h in an ice/water bath and then 24 h at RT. Indole was not completely dissolved. Dichloromethane (10 mL) was added and the organic layer was separated. The solvent was evaporated and the residue was chromatographed on a Chromatotron with dichloromethane/hexanes, 5:2 mixture as eluent to remove non-polar impurities. This was followed by elution with dichloromethane/EtOAc, 5:1 to 1:1. Appropriate fractions were collected to give indole Mannich base 32 as an oil (0.25 g, 57%) which was pure by TLC.
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH3:3][NH:4][CH3:5].[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1>ClCCl>[CH3:3][N:4]([CH2:1][N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH3:5]

Inputs

Step One
Name
Quantity
0.19 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The suspension was stirred for 1 h in an ice/water bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a Chromatotron with dichloromethane/hexanes, 5:2 mixture as eluent
CUSTOM
Type
CUSTOM
Details
to remove non-polar impurities
WASH
Type
WASH
Details
This was followed by elution with dichloromethane/EtOAc, 5:1 to 1:1
CUSTOM
Type
CUSTOM
Details
Appropriate fractions were collected

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(C)CN1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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